4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid
CAS No.:
Cat. No.: VC18243877
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO3 |
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Molecular Weight | 223.27 g/mol |
IUPAC Name | 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid |
Standard InChI | InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |
Standard InChI Key | YYPJKEJNNAIKGY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid reflects its structure:
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A butanoic acid backbone substituted at the γ-carbon (position 4) with an amino group (-NH₂) and a 2-methoxy-5-methylphenyl aromatic ring.
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Molecular formula: , derived by modifying the hydroxyl group in the structurally related compound 4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid (C₁₂H₁₆O₄) to an amino group .
Structural Features
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Aromatic ring: The 2-methoxy-5-methylphenyl group introduces steric and electronic effects, with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.
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Amino and carboxylic acid groups: The molecule exhibits zwitterionic potential due to the presence of both acidic (-COOH) and basic (-NH₂) functional groups.
Table 1: Comparative Structural Data of Related Butanoic Acid Derivatives
Property | 4-Amino-4-(2-Methoxy-5-Methylphenyl)Butanoic Acid | 4-Hydroxy Analogue |
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Molecular Formula | ||
Molecular Weight (g/mol) | 239.28 | 224.25 |
Functional Groups | -COOH, -NH₂, -OCH₃, -CH₃ | -COOH, -OH, -OCH₃, -CH₃ |
Synthesis and Manufacturing
Challenges in Synthesis
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Steric hindrance: The 2-methoxy and 5-methyl groups on the phenyl ring complicate electrophilic substitution reactions.
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Racemization risk: The chiral center at position 4 requires asymmetric synthesis techniques to ensure enantiopurity .
Physicochemical Properties
Experimental and Predicted Data
Physicochemical properties are inferred from structurally related compounds and computational models:
Table 2: Key Physicochemical Properties
Spectroscopic Characteristics
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